Biochemical BCL-2 Binding Potency: S65487 Demonstrates 1.8-Fold Lower IC50 Than Venetoclax Against Wild-Type BCL-2
In a direct head-to-head biochemical BCL-2 assay, S65487 exhibited an IC50 of 0.13 ± 0.037 nM against wild-type BCL-2, compared to venetoclax at 0.24 ± 0.070 nM [1]. This represents a 1.8-fold improvement in binding potency. The same assay reported lisaftoclax at 0.35 ± 0.12 nM and lacutoclax at 1.2 ± 0.24 nM [1].
| Evidence Dimension | Biochemical inhibition of wild-type BCL-2 |
|---|---|
| Target Compound Data | IC50 = 0.13 ± 0.037 nM |
| Comparator Or Baseline | Venetoclax: IC50 = 0.24 ± 0.070 nM; Lisaftoclax: IC50 = 0.35 ± 0.12 nM; Lacutoclax: IC50 = 1.2 ± 0.24 nM |
| Quantified Difference | 1.8-fold lower IC50 vs. venetoclax; 2.7-fold lower vs. lisaftoclax; 9.2-fold lower vs. lacutoclax |
| Conditions | BCL-2 biochemical assay; n = 6 determinations per compound |
Why This Matters
Lower IC50 in a validated biochemical assay indicates higher target engagement at equivalent concentrations, a relevant parameter for researchers selecting the most potent BCL-2 inhibitor for in vitro mechanistic studies or assay development.
- [1] Wang Y, et al. Table 6: Compound 12e Is More Potent than Other Clinical Bcl-2 Selective Inhibitors. ACS Med Chem Lett. 2024;15(5):XXX-XXX. PMC11129194. View Source
